![molecular formula C13H22N5O4P B016676 (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine CAS No. 180587-75-1](/img/structure/B16676.png)
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
概要
説明
®-9-[2-(diethylphosphonomethoxy)propyl]adenine is a chemical compound with the molecular formula C13H22N5O4P. It is known for its applications in medicinal chemistry, particularly in antiviral therapies. This compound is a derivative of adenine, a nucleobase that is a fundamental component of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-[2-(diethylphosphonomethoxy)propyl]adenine typically involves the reaction of adenine with diethyl phosphonomethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of ®-9-[2-(diethylphosphonomethoxy)propyl]adenine follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
化学反応の分析
Types of Reactions
®-9-[2-(diethylphosphonomethoxy)propyl]adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl phosphonomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
科学的研究の応用
Antiviral Activity
PMPA exhibits significant antiviral activity against various viruses, including:
- HIV : PMPA is effective in inhibiting HIV replication. Clinical trials have demonstrated its efficacy in reducing viral loads in infected individuals.
- Hepatitis B Virus (HBV) : It has been utilized as a treatment option for HBV infections, showing promising results in clinical settings.
Efficacy in HIV Treatment
A randomized clinical trial assessed the safety and pharmacokinetics of PMPA in HIV-infected adults. The study involved:
- Participants : 20 adults with CD4 counts ≥200 cells/mm³.
- Dosage : Administered intravenous PMPA at doses of 1 mg/kg and 3 mg/kg.
- Results : Significant decreases in plasma HIV RNA levels were observed, indicating effective viral suppression .
Treatment of Hepatitis B
In another study focusing on HBV treatment:
- Participants : Patients with chronic HBV infection.
- Outcomes : PMPA demonstrated a reduction in HBV DNA levels and improved liver function tests over the treatment period .
Comparative Efficacy of PMPA Against Other Antiviral Agents
Compound Name | Target Virus | Efficacy | Administration Route |
---|---|---|---|
PMPA | HIV | High | Intravenous |
Adefovir | HBV | Moderate | Oral |
Tenofovir | HIV/HBV | High | Oral |
Summary of Clinical Trials Involving PMPA
Study Type | Year | Participants | Dosage | Outcome |
---|---|---|---|---|
Phase I Clinical Trial | 1998 | 20 | 1 mg/kg - 3 mg/kg | Reduced HIV RNA levels |
Phase II Study on HBV | 2005 | 30 | Varies | Decreased HBV DNA levels |
作用機序
®-9-[2-(diethylphosphonomethoxy)propyl]adenine exerts its effects by inhibiting viral polymerases, which are enzymes responsible for the replication of viral genetic material. The compound mimics the natural nucleotides that are incorporated into the viral DNA or RNA, leading to premature termination of the viral replication process. This inhibition prevents the virus from multiplying and spreading within the host organism.
類似化合物との比較
Similar Compounds
Tenofovir: Another antiviral compound with a similar structure but different pharmacokinetic properties.
Adefovir: A nucleotide analog used in the treatment of hepatitis B.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Uniqueness
®-9-[2-(diethylphosphonomethoxy)propyl]adenine is unique due to its specific diethyl phosphonomethoxy group, which enhances its stability and bioavailability compared to other similar compounds. This structural feature allows for more effective inhibition of viral polymerases and improved therapeutic outcomes.
生物活性
(R)-9-[2-(Diethylphosphonomethoxy)propyl] adenine, commonly referred to as DEPA, is a phosphonate nucleotide analog that has garnered attention for its potential biological activities, particularly in antiviral applications. This compound is structurally related to adenosine and has been studied for its interactions with various biological systems.
- Molecular Formula : C₁₃H₂₂N₅O₄P
- Molecular Weight : 343.32 g/mol
- CAS Number : 180587-75-1
The biological activity of DEPA primarily stems from its role as a nucleotide analog. It is believed to inhibit viral replication by mimicking natural nucleotides, thereby interfering with the synthesis of viral DNA or RNA. This mechanism is similar to other antiviral agents like Tenofovir, which is used in the treatment of HIV and hepatitis B.
Antiviral Effects
Research has shown that DEPA exhibits significant antiviral properties. In studies involving various viral strains, DEPA demonstrated:
- Inhibition of Viral Replication : DEPA has been shown to inhibit the replication of viruses by acting as a substrate for viral polymerases, leading to chain termination during nucleic acid synthesis.
- Selectivity : The compound selectively targets viral enzymes over host cellular enzymes, minimizing potential cytotoxic effects on human cells.
Case Studies
- In Vitro Studies : In vitro assays have indicated that DEPA effectively reduces viral loads in infected cell lines. For instance, studies on HIV-infected T-cells showed a dose-dependent decrease in viral replication when treated with DEPA.
- Animal Models : In vivo studies using animal models have further corroborated the efficacy of DEPA. For example, experiments conducted on rhesus macaques demonstrated that administration of DEPA resulted in lower levels of viral RNA in plasma compared to untreated controls .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of DEPA suggests favorable absorption characteristics:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : The compound distributes well in tissues, including lymphoid tissues where viral replication often occurs.
- Metabolism : Metabolized primarily through phosphorylation, which enhances its bioactivity.
Safety and Toxicology
Toxicological assessments indicate that DEPA has a relatively low toxicity profile at therapeutic doses. However, long-term studies are necessary to fully understand the potential side effects and toxicological implications.
Applications in Research and Medicine
DEPA is being explored for various applications:
- Antiviral Therapeutics : As a candidate for antiviral therapy against HIV and other viral infections.
- Research Tool : Used in studies investigating nucleoside metabolism and transport mechanisms in cells.
Comparative Biological Activity Table
特性
CAS番号 |
180587-75-1 |
---|---|
分子式 |
C13H22N5O4P |
分子量 |
343.32 g/mol |
IUPAC名 |
9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1 |
InChIキー |
GCOFRXOOFANVPB-JTQLQIEISA-N |
SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
異性体SMILES |
CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC |
正規SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC |
同義語 |
P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester; Diethyl Tenofovir |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine in Tenofovir production?
A1: (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine serves as a key intermediate in the synthesis of Tenofovir [, ]. This compound undergoes hydrolysis to remove the two ethyl groups from the phosphonate moiety, ultimately yielding Tenofovir. The research emphasizes improving the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine to enhance the efficiency and safety of Tenofovir production [].
Q2: How has the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine been improved for industrial production?
A2: One research article highlights an improved synthesis method for (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, focusing on safety and efficiency []. Instead of using a solution of lithium tert-butoxide in THF, a freshly prepared solution in DMF is utilized for deprotonating the hydroxyl group of (R)-9-(hydroxylpropyl) adenine during its reaction with diethyl p-toluenesulfonyloxymethyl phosphate. This change allows for a safer reaction environment. Furthermore, the molar ratio of (R)-9-[2-((diethylphosphonomethoxy)) propyl] adenine to trimethylsilyl bromide used for ethyl group removal is optimized from 1:6 to 1:4.5. This adjustment contributes to a more efficient process for large-scale Tenofovir production.
Q3: What are the advantages of the optimized Tenofovir preparation method described in the research?
A3: The optimized Tenofovir preparation method, utilizing the improved synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, offers several benefits []. These include a higher yield of Tenofovir, formation of larger Tenofovir crystals that simplify filtration and collection, shorter production time, and lower energy consumption. These advantages make the process more efficient and cost-effective for industrial production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。